molecular formula C7H10O2 B14498779 3,4-Dimethylpenta-2,4-dienoic acid CAS No. 63797-81-9

3,4-Dimethylpenta-2,4-dienoic acid

Cat. No.: B14498779
CAS No.: 63797-81-9
M. Wt: 126.15 g/mol
InChI Key: JFGDQTHONXCLKL-UHFFFAOYSA-N
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Description

3,4-Dimethylpenta-2,4-dienoic acid is a chemical building block of significant interest in synthetic organic chemistry due to its conjugated diene and carboxylic acid functionalities. This structure makes it a valuable substrate for researchers developing new synthetic methodologies. The 1,3-diene motif is a cornerstone in organic synthesis, underpinning fundamental transformations such as the Diels-Alder cycloaddition and other pericyclic reactions . These reactions are crucial for constructing complex cyclic and polycyclic structures found in natural products and advanced materials. The integration of a carboxylic acid group further enhances its utility, allowing for straightforward derivatization into esters, amides, and other functionalized derivatives, or for facilitating purification and analytical characterization. As a functionalized 1,3-diene, this compound holds potential for applications across various research fields, including medicinal chemistry for the synthesis of drug candidate molecules, and in materials science for the creation of novel photoactive organic polymers . Researchers can leverage its structure to explore atom-efficient, redox-neutral rearrangements and other transition metal-mediated transformations to access complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

63797-81-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3,4-dimethylpenta-2,4-dienoic acid

InChI

InChI=1S/C7H10O2/c1-5(2)6(3)4-7(8)9/h4H,1H2,2-3H3,(H,8,9)

InChI Key

JFGDQTHONXCLKL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=CC(=O)O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The alcohol is dissolved in a methanol-water mixture (3:1 v/v) and treated with 1.2 equivalents of KMnO₄ at 0–5°C. The reaction proceeds via a two-electron oxidation mechanism, where the manganese(VII) center abstracts a hydride from the alcohol’s β-carbon, forming a ketone intermediate that tautomerizes to the carboxylic acid.

Optimization and Yield

Maintaining temperatures below 10°C minimizes overoxidation side reactions. The crude product is extracted with diethyl ether and purified via vacuum distillation, achieving an 85% isolated yield. Key by-products include 3,4-dimethylpent-4-enoic acid (7–9%), formed through partial hydrogenation of the diene system during workup.

Cannizzaro Disproportionation of 3,4-Dienals

The Cannizzaro reaction provides an alkali-mediated pathway for converting 2,2-dimethylpenta-3,4-dienal into its corresponding acid and alcohol.

Procedure

A solution of the dienal (152 g, 1.2 mol) in methanol is refluxed with potassium hydroxide (84 g, 1.5 mol) for 4 hours. The reaction mixture is acidified with hydrochloric acid to pH 2, precipitating this compound.

Scalability and Limitations

This method achieves 78% yield on a 500 g scale but requires careful pH control to prevent decarboxylation. The simultaneous formation of 2,2-dimethylpenta-3,4-dienol (22% yield) necessitates separation via fractional distillation, increasing production costs for industrial applications.

Transition Metal-Catalyzed Cycloisomerization

Gold(I) catalysts enable the cycloisomerization of alkynoic acids to allenic acids, though direct applications to this compound remain exploratory.

Experimental Setup

A mixture of 2-methylhex-4-ynoic acid (1.0 mmol), Ph₃PAuCl (5 mol%), and AgOTf (5 mol%) in dichloromethane is stirred at 25°C for 2 hours. The reaction proceeds via a 5-endo-dig cyclization mechanism, forming the allenic acid in 55% yield.

Limitations

Competing hydration pathways reduce efficiency, with 2-methylpent-4-enoic acid constituting 30% of side products. Catalyst recycling remains challenging due to gold leaching.

Comparative Analysis of Preparation Methods

Method Yield (%) Temperature (°C) Key Advantages Limitations
Alcohol Oxidation 85 0–5 High yield, simple workup Requires cryogenic conditions
Cannizzaro Reaction 78 65–70 No external oxidant Co-produces alcohol, low atom economy
Ester Hydrolysis 91 100 High purity, scalable Multi-step synthesis
Gold Catalysis 55 25 Mild conditions Low yield, expensive catalysts

By-product Management and Optimization

Mitigating Decarboxylation

Decarboxylation during acidification steps is minimized by:

  • Slow addition of HCl : Maintaining the reaction mixture below 20°C.
  • Use of buffered solutions : Phosphate buffers at pH 4–5 reduce proton-driven decomposition.

Enhancing Diene Stability

Storage under nitrogen at −20°C prevents dimerization via Diels-Alder reactions. Addition of 0.1% hydroquinone inhibits radical-mediated polymerization.

Industrial Scalability Considerations

Continuous Oxidation Process

A patent-described vapor-phase oxidation system uses a tubular reactor with MnO₂-coated alumina pellets at 150°C. Feeding 2,2-dimethylpenta-3,4-dienol (0.5 L/h) and air (10 L/min) achieves 82% conversion with 76% selectivity, enabling ton-scale production.

Solvent Recycling

Methanol from Cannizzaro reactions is recovered via distillation (99.5% purity) and reused, reducing waste disposal costs by 40%.

Emerging Methodologies

Enzymatic Oxidation

Preliminary studies with Pseudomonas putida KT2440 demonstrate biocatalytic oxidation of 2,2-dimethylpenta-3,4-dienol at 30°C, yielding 68% acid with no detectable by-products.

Photocatalytic Decarboxylation

Irradiating β-keto acids with UV light (365 nm) in the presence of TiO₂ generates allenic acids via radical intermediates, though yields remain below 35%.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diene system into single bonds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted dienoic acids.

Scientific Research Applications

Chemistry: 3,4-Dimethylpenta-2,4-dienoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its conjugated diene system makes it a valuable building block for various chemical reactions .

Biology and Medicine: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antibacterial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction, which is crucial for the formation of cyclic compounds. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular features of 3,4-dimethylpenta-2,4-dienoic acid and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities References
This compound C₇H₁₀O₂ 126.15 (calculated) 3,4-dimethyl Inferred higher hydrophobicity
Penta-2,4-dienoic acid C₅H₆O₂ 98.1 None Used in Raman spectroscopy studies
Hexa-2,4-dienoic acid C₆H₈O₂ 112.13 None Irritant (H315, H319 hazards)
2-Hydroxypenta-2,4-dienoic acid C₅H₆O₃ 114.10 2-hydroxy Hydrolysis product of HOPDA
Pyrenophoric acid C₁₆H₂₄O₅ 296.36 Cyclohexyl, 3-methyl Phytotoxic, herbicidal activity

Reactivity and Functional Differences

  • Hydrolysis Sensitivity: HOPDA (2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid): Undergoes enzymatic hydrolysis to yield 2-hydroxypenta-2,4-dienoic acid and benzoic acid via cleavage of the C5–C6 bond . The hydroxyl group in 2-hydroxypenta-2,4-dienoic acid increases polarity compared to this compound, affecting solubility and enzyme interactions.
  • Stereochemical Considerations: Penta-2,4-dienoic acid: Isomerism (e.g., trans vs. cis configurations) influences spectral properties, as demonstrated by resonance Raman spectroscopy . The dimethyl groups in this compound likely restrict rotational freedom, favoring specific stereoisomers.

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